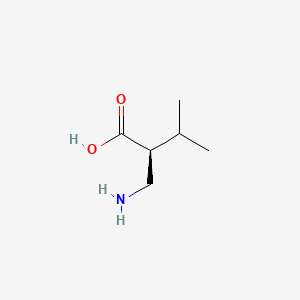

(S)-2-(Aminomethyl)-3-methylbutanoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(aminomethyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266327 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-54-0 | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (S)-2-(Aminomethyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-(Aminomethyl)-3-methylbutanoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, widely known in the pharmaceutical field as Pregabalin, is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3][4] Despite its structural similarity to GABA, its mechanism of action does not involve direct interaction with GABA receptors. Instead, it exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2][4] This binding action modulates calcium influx, leading to a reduction in the release of several excitatory neurotransmitters, which is the basis for its efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic.[1][4]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals, as they fundamentally influence every stage of the pharmaceutical lifecycle—from synthesis and purification to formulation, analytical method development, and ultimately, its pharmacokinetic and pharmacodynamic profile in vivo.

Molecular Identity and Structural Features

This compound is a chiral amino acid characterized by an isobutyl group, which contributes to its lipophilicity.[1] As a γ-amino acid, it possesses both a primary amine and a carboxylic acid functional group, allowing it to exist as a zwitterion at physiological pH.[5][6] This dual functionality is central to its physicochemical behavior, particularly its solubility and acid-base properties.

Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (3S)-3-(aminomethyl)-5-methylhexanoic acid | [2] |

| Common Name | Pregabalin | [1][3] |

| CAS Number | 148553-50-8 | [1] |

| Molecular Formula | C₈H₁₇NO₂ | [1][2][7] |

| Molecular Weight | 159.23 g/mol | [1][2][3][7] |

| Appearance | White to off-white crystalline solid | [7][8] |

Solubility Profile

The solubility of a drug substance is a critical determinant of its absorption and bioavailability. This compound is classified as a Biopharmaceutical Classification System (BCS) Class 1 drug, signifying high solubility and high permeability.[4][5] Its solubility is markedly pH-dependent, a direct consequence of the ionization of its amino and carboxyl functional groups.

Causality: At low pH (below its carboxyl pKa), the amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH), resulting in a net positive charge and high aqueous solubility.[6] Conversely, at high pH (above its amino pKa), the carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), leading to a net negative charge and good solubility. Near its isoelectric point, it exists primarily as a zwitterion, which is also highly water-soluble. This amphoteric nature ensures it is freely soluble across a wide physiological pH range.[4]

Table 2: Aqueous Solubility Data

| Condition | Solubility | Source(s) |

| pH 3.7 | 107 mg/mL | [6] |

| pH 10.1 | 47 mg/mL | [6] |

| pH Range 1 to 13 | >30 mg/mL | [4] |

| Deionized Water | ≥10 mg/mL | [1] |

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This method establishes the saturation solubility of a compound in a specific solvent system.

-

Preparation: Prepare a series of buffers at desired pH values (e.g., pH 3.7, 7.4, 10.1).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a short period. Centrifuge or filter the samples using a syringe filter (e.g., 0.22 µm) to separate the undissolved solid from the saturated solution.

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]

-

Calculation: Determine the solubility in mg/mL by comparing the sample response to a standard curve of known concentrations.

Dissociation Constants (pKa)

The pKa values define the pH at which 50% of the ionizable functional groups are in their charged state. For this compound, two pKa values are critical: one for the carboxylic acid group and one for the primary amine.[6]

Table 3: Dissociation Constants

| Functional Group | pKa Value | Source(s) |

| Carboxylic Acid (-COOH) | ~4.2 | [1][6] |

| Amine (-NH₃⁺) | ~10.6 | [6] |

Significance: These pKa values confirm that at physiological pH (~7.4), the carboxylic acid group will be deprotonated (COO⁻) and the amino group will be protonated (NH₃⁺), resulting in the predominant zwitterionic form. This charge state is crucial for its interaction with biological targets and influences its transport across membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in purified, CO₂-free water.

-

Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.

-

Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously recording the pH and the volume of titrant added. This will protonate the carboxylate group.

-

Alkaline Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). This will deprotonate the ammonium group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Sophisticated software can be used to calculate the pKa from the derivative of the titration curve.

Partition and Distribution Coefficients (LogP & LogD)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. For ionizable molecules like this compound, the distribution coefficient (LogD) is more relevant as it considers the partition of all ionic species at a specific pH.

Table 4: Partitioning Behavior

| Parameter | Value | Source(s) |

| Log P (Octanol/Water) | -1.6 | [2] |

| Log Kow at pH 7.4 | -1.35 | [6] |

Interpretation: The negative LogP and LogD values indicate that the compound is hydrophilic, preferring the aqueous phase over the lipid phase.[6] This might seem counterintuitive for a highly permeable (BCS Class 1) drug. However, its high permeability is attributed to its recognition and transport by endogenous amino acid transporters in the gastrointestinal tract and at the blood-brain barrier, which actively facilitate its passage across biological membranes despite its low passive lipophilicity.

Thermal and Crystalline Properties

This compound exists as a stable, non-hygroscopic, crystalline solid at room temperature.[4][5] Its thermal properties are important for assessing stability during manufacturing and storage.

Table 5: Thermal Characteristics

| Property | Value | Source(s) |

| Melting Point | 194-198.6 °C | [1][5] |

| Boiling Point (Predicted) | ~274 °C | [1] |

Methodology Insight: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the melting point and assessing the crystallinity of a substance.

-

Principle: A small, accurately weighed sample is heated at a constant rate alongside an inert reference. The difference in heat flow required to maintain both at the same temperature is measured.

-

Interpretation: For a pure crystalline solid like this compound, the DSC thermogram will show a sharp endothermic peak. The onset of this peak is typically reported as the melting point.[5] The absence of other thermal events prior to melting indicates good thermal stability.[4]

Spectroscopic and Analytical Characterization

The molecular structure of this compound presents a unique challenge for certain analytical techniques.

-

UV-Vis Spectrophotometry: The molecule lacks a significant chromophore, meaning it does not absorb light strongly in the ultraviolet-visible region (200-800 nm).[11] This makes direct quantification by standard HPLC-UV methods difficult without derivatization.[11][12]

-

Derivatization: To overcome the lack of UV absorbance, derivatizing agents like 1-Fluoro-2,4-dinitrobenzene (FDNB) can be used to attach a chromophore to the primary amine, allowing for sensitive detection at higher wavelengths (e.g., 360 nm).[12]

-

Mass Spectrometry (MS): Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly effective for the selective and sensitive quantification of this compound in complex matrices like plasma or serum.[11][12]

Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological sample.

Caption: Typical workflow for quantitative analysis by LC-MS/MS.

Conclusion

The physicochemical properties of this compound define its identity as a highly soluble, permeable, and thermally stable crystalline solid. Its zwitterionic nature, governed by its distinct pKa values, is fundamental to its high aqueous solubility across the physiological pH range. While its hydrophilicity (negative LogD) would suggest poor passive diffusion, its structural similarity to endogenous amino acids facilitates active transport, explaining its excellent permeability and BCS Class 1 designation. The lack of a native chromophore necessitates either derivatization for UV-based analytical methods or the use of more sophisticated techniques like mass spectrometry for sensitive and specific quantification. A thorough understanding of these interconnected properties is indispensable for the successful development, formulation, and clinical application of this important therapeutic agent.

References

- This compound - ChemicalBook. (n.d.).

- Pregabalin | 148553-50-8 - ChemicalBook. (n.d.).

- Methods for the Analysis of Pregabalin Oral Solution - USP's Emerging Standards. (2023, May 15).

- Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC - NIH. (n.d.).

- Evidence for the crystalline structure of the drug (pregabalin) studied in this work; a) SEM micrograph, b) DSC melting curve. - ResearchGate. (n.d.).

- Analytical Method Development and Validation of Pregabalin by RP-HPLC Method. (2024, November 6).

- A Comparative Guide to Inter-laboratory Pregabalin Quantification Methods - Benchchem. (n.d.).

- Molecular structure of Pregabalin (left) and Gabapentin (right). - ResearchGate. (n.d.).

- Full article: Evolution of Pregabalin Analytical Methods: A Comprehensive Assessment of Performance, Accessibility, and Future Directions. (2025, August 19).

- Pregabalin (CAS 148553-50-8) - Chemical & Physical Properties by Cheméo. (n.d.).

- Pregabalin | C8H17NO2 | CID 5486971 - PubChem - NIH. (n.d.).

- 021446Orig1s028 - accessdata.fda.gov. (2012, May 16).

- Pregabalin: Structure, Ingredients & Drug Interactions - Study.com. (2025, December 4).

- CHEMISTRY REVIEW(S) - accessdata.fda.gov. (2009, April 6).

- Pregabalin | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).

Sources

- 1. Pregabalin | 148553-50-8 [chemicalbook.com]

- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pregabalin: Structure, Ingredients & Drug Interactions | Study.com [study.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. This compound CAS#: 203854-54-0 [m.chemicalbook.com]

- 9. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-2-(Aminomethyl)-3-methylbutanoic Acid Structural Analogs and Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Abstract

(S)-2-(Aminomethyl)-3-methylbutanoic acid and its structural analogs represent a pivotal class of β-amino acids, closely related to the well-established gabapentinoid drugs. These compounds are primarily recognized for their interaction with the α2δ subunit of voltage-gated calcium channels (VGCCs), a mechanism that underpins their significant therapeutic potential in neurology and psychiatry. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the core chemistry, synthetic strategies, structure-activity relationships (SAR), and pharmacological profiles of this promising chemical space. We will delve into the causality behind experimental design, from enantioselective synthesis to pharmacological evaluation, offering a robust framework for the discovery and development of novel central nervous system (CNS) therapeutics.

Introduction: The Significance of β-Amino Acid Scaffolds

β-amino acids are fundamental building blocks for a variety of biologically active molecules and peptidomimetics.[1] Unlike their α-amino acid counterparts, they possess an additional carbon atom between the carboxyl and amino groups, a simple yet profound modification that imparts unique conformational properties and resistance to enzymatic degradation. The core topic of this guide, this compound, is a chiral β-amino acid that serves as a structural analog to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[2]

While structurally similar to GABA, the therapeutic action of its analogs, such as the blockbuster drugs pregabalin (Lyrica) and gabapentin (Neurontin), is not mediated by direct interaction with GABA receptors.[3][4] Instead, their primary mechanism involves high-affinity binding to the α2δ auxiliary subunit of VGCCs.[5][6] This interaction modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters like glutamate and substance P.[3][7] This nuanced mechanism of action has established the "gabapentinoid" class as first-line treatments for a range of challenging conditions including neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[2][8]

This guide will explore the chemical landscape surrounding the this compound core, providing the foundational knowledge required to design, synthesize, and evaluate novel derivatives with tailored pharmacological profiles.

The Core Moiety: this compound

The subject molecule, with the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is a chiral compound valued as a key intermediate in pharmaceutical synthesis.[9][10] Its structure is characterized by a valine-like isopropyl group at the C3 position and an aminomethyl group at the C2 position, with the stereochemistry fixed in the (S) configuration.

Key Structural Features:

-

β-Amino Acid Backbone: Provides conformational flexibility distinct from α-amino acids.

-

Chiral Center (C2): The (S)-enantiomer is critical for biological activity, a hallmark of gabapentinoids.

-

Isopropyl Group (C3): This lipophilic group significantly influences binding affinity and pharmacokinetic properties.

The hydrochloride salt of this compound is often used to improve solubility and stability in research and development settings.[11] Its primary utility lies in serving as a foundational scaffold for creating novel molecules targeting neurological and metabolic disorders.[9][11]

Synthetic Strategies: Achieving Enantiopurity

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry.[1] The biological activity of gabapentinoids is highly stereospecific, necessitating robust methods for asymmetric synthesis. Several strategies have been developed to access these chiral building blocks.

Common Synthetic Approaches:

-

Asymmetric Hydrogenation: This method involves the enantioselective hydrogenation of a prochiral β-amino acrylic acid derivative. The use of a transition metal catalyst (e.g., Rhodium or Ruthenium) complexed with a chiral diphosphine ligand can achieve high enantioselectivity without the need for protecting the primary amino group.[12]

-

Conjugate Addition (Michael Addition): Chiral lithium amides can undergo highly diastereoselective 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. Subsequent removal of benzyl groups via hydrogenolysis yields the desired β-amino acid derivatives.[13] Another approach involves the conjugate addition of nitromethane to an unsaturated ester, followed by reduction of the nitro group.[14][15]

-

Chemoenzymatic Methods: Ene-reductases can be employed for the asymmetric bioreduction of β-cyanoacrylate esters to produce precursors for GABA analogues like pregabalin.[16] This biocatalytic approach offers an elegant and environmentally friendly alternative to metal-dependent hydrogenation, allowing access to both enantiomers by carefully selecting the substrate geometry ((E)- or (Z)-isomer) and enzyme.[16]

The choice of synthetic route is often a balance between scalability, cost, and the desired stereochemical outcome. For drug discovery programs, a flexible route that allows for the creation of a diverse library of analogs is paramount.

Structural Analogs and Derivatives: Exploring Chemical Space

Systematic modification of the core this compound scaffold is essential for understanding SAR and optimizing drug properties. Key areas for modification include the alkyl backbone, the amino group, and the carboxylic acid.

-

Backbone Alkylation: Adding or modifying alkyl substituents on the butanoic acid backbone can profoundly impact binding affinity for the α2δ subunit and interaction with amino acid transporters like the System L transporter, which is believed to facilitate CNS entry.[14][17] For example, extending the alkyl chain, as seen in pregabalin (isobutyl group) versus the core moiety (isopropyl group), can enhance potency.

-

Cyclization: Constraining the flexible backbone by incorporating it into a ring system (e.g., creating cyclohexyl or cyclopentyl derivatives) is a common strategy to improve binding and fine-tune pharmacological activity.

-

Prodrugs: The carboxylic acid or amino group can be masked to create prodrugs with improved pharmacokinetic profiles. For instance, gabapentin enacarbil is a prodrug of gabapentin designed for better absorption.[2] Mutual prodrugs, such as those linking gabapentin and pregabalin via a diester linkage, have also been explored to potentially enhance analgesic effects.[18]

-

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups (e.g., tetrazole, phosphonic acid) to modulate acidity, solubility, and metabolic stability.

Structure-Activity Relationships (SAR)

The development of potent α2δ ligands is governed by strict SAR principles. Studies on pregabalin and its analogs have provided critical insights.[14][17]

| Compound/Analog | Modification | α2δ Binding Affinity (IC50) | Key Insight |

| GABA | Parent Neurotransmitter | > 100,000 nM | Does not bind to the α2δ subunit.[4][19] |

| Gabapentin | Cyclohexyl backbone | ~140 nM | Introduction of a lipophilic ring system confers potent binding. |

| Pregabalin | (S)-isobutyl group | ~30-100 nM | The (S)-enantiomer and a specific alkyl chain length are crucial for high affinity.[17] |

| 4-Methylpregabalin | Additional methyl group | Potent binder | Demonstrates that further substitution on the backbone is tolerated and can enhance affinity.[2] |

| Inactive Analogs | e.g., (R)-Pregabalin | Very low affinity | Stereochemistry is a critical determinant of activity. |

Data compiled from multiple sources for illustrative purposes.

Key SAR Takeaways:

-

Stereochemistry is Paramount: The (S)-configuration at the carbon bearing the aminomethyl group is essential for high-affinity binding.

-

Lipophilic Side Chain: An appropriately sized and positioned lipophilic alkyl group (e.g., isobutyl, cyclohexyl) is required for potent interaction with the α2δ subunit.

-

Amino and Carboxyl Groups: The presence of both the primary amine and the carboxylic acid, with a specific spatial relationship (as in β- or γ-amino acids), is necessary for activity.

Pharmacology and Mechanism of Action

The term "gabapentinoid" is now synonymous with α2δ ligands.[2] These compounds exert their therapeutic effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of VGCCs.[4][6]

Mechanism of Action Workflow:

-

Binding to α2δ Subunit: In states of neuronal hyperexcitability (e.g., neuropathic pain), the expression of α2δ-1 subunits is upregulated.[20] Gabapentinoids bind with high affinity to this subunit.[5]

-

Modulation of VGCC Trafficking: This binding is thought to disrupt the forward trafficking of the α2δ-1 subunit and the entire calcium channel complex to the presynaptic membrane.[20][21]

-

Reduced Calcium Influx: The net result is a reduction in the density of functional VGCCs at the presynaptic terminal.[7]

-

Decreased Neurotransmitter Release: Upon nerve stimulation, the reduced calcium influx leads to a decrease in the release of excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[7]

This state-dependent mechanism explains why gabapentinoids are effective in pathological conditions like neuropathic pain and epilepsy with minimal impact on normal neurotransmission.[21]

Caption: Mechanism of action for α2δ ligands.

Key Experimental Protocols

Protocol: Asymmetric Synthesis via Michael Addition

This protocol outlines a general procedure for the synthesis of a chiral β-amino acid ester, a key precursor to the target compounds, based on established methodologies.[14][15]

Objective: To synthesize an enantiomerically enriched β-nitro ester intermediate.

Materials:

-

α,β-Unsaturated ester (e.g., ethyl 4-methylpent-2-enoate)

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

-

Acetonitrile (ACN) as solvent

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the α,β-unsaturated ester (1.0 eq) in dry acetonitrile.

-

Reagent Addition: Add nitromethane (1.5 eq) to the solution.

-

Catalysis: Cool the mixture to 0°C in an ice bath. Slowly add DBU (0.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the β-nitro ester.

-

Next Steps: The resulting nitro compound can be reduced to the primary amine using methods like catalytic hydrogenation (H₂, Pd/C), yielding the desired β-amino ester.

Causality Note: DBU is used as a non-nucleophilic strong base to deprotonate nitromethane, forming the nitronate anion which then acts as the nucleophile in the Michael addition. The choice of an appropriate chiral catalyst in place of DBU would be necessary to induce enantioselectivity.

Protocol: Competitive Radioligand Binding Assay ([³H]Gabapentin)

This assay is the gold standard for determining the binding affinity of test compounds for the α2δ subunit.[17]

Objective: To determine the IC₅₀ value of a test compound at the α2δ subunit.

Materials:

-

Pig brain membranes (or cell lines expressing α2δ-1)

-

[³H]Gabapentin (radioligand)

-

Test compounds at various concentrations

-

Unlabeled gabapentin (for determining non-specific binding)

-

Assay buffer (e.g., HEPES buffer)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a microtiter plate, combine the brain membrane preparation, [³H]Gabapentin at a fixed concentration (near its Kd), and either buffer (for total binding), excess unlabeled gabapentin (for non-specific binding), or the test compound.

-

Equilibration: Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]

- 5. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

- 8. Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. This compound CAS#: 203854-54-0 [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google Patents [patents.google.com]

- 13. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of β-Amino Acids: A Focus on (S)-2-(Aminomethyl)-3-methylbutanoic Acid as a GABA Analogue

Abstract

β-Amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest in medicinal chemistry and drug development. Their unique structural feature—an additional carbon atom in the backbone compared to their α-amino acid counterparts—confers remarkable conformational properties and, most critically, a profound resistance to enzymatic degradation. This guide provides an in-depth exploration of the biological significance of β-amino acids, using (S)-2-(Aminomethyl)-3-methylbutanoic acid as a central case study. While not a clinically approved drug itself, this molecule serves as a quintessential model of a γ-aminobutyric acid (GABA) analogue, structurally related to blockbuster drugs like Pregabalin. We will dissect its postulated mechanism of action, outline robust chemoenzymatic synthesis protocols that ensure stereochemical purity, and detail the in-vitro validation assays crucial for its characterization. This document is intended for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutics targeting the central nervous system.

The World of β-Amino Acids: Beyond the Proteogenic Canon

The twenty proteinogenic α-amino acids are the fundamental building blocks of life as we know it. However, the field of chemical biology has increasingly turned its attention to structural isomers, particularly β-amino acids, to overcome the inherent limitations of native peptides as therapeutic agents.

Structural Distinction and Its Consequences

The defining feature of a β-amino acid is the placement of the amino group on the β-carbon, two atoms away from the carboxyl terminus, in contrast to the α-carbon placement in standard amino acids.[1][2] This seemingly minor shift introduces an additional carbon-carbon bond into the peptide backbone, fundamentally altering its chemical and physical properties.

Enhanced Proteolytic Stability: A Paradigm Shift for Peptide Drugs

A primary obstacle in the development of peptide-based drugs is their rapid degradation by proteases in vivo. The altered backbone geometry of β-amino acid-containing peptides, or β-peptides, makes them poor substrates for these enzymes.[3][4][5] This intrinsic resistance to proteolysis significantly extends their circulatory half-life, a critical attribute for any effective therapeutic.[2]

A Spectrum of Biological Activities

The structural diversity and stability of β-peptides have enabled their application in a wide array of therapeutic areas.[6][7][8] They have been successfully designed as potent antimicrobial agents, inhibitors of protein-protein interactions, and modulators of G-protein coupled receptors (GPCRs).[3][4][9] Their utility as building blocks for small-molecule pharmaceuticals has also been widely recognized, with applications ranging from hypoglycemic to antifungal agents.

Spotlight on this compound: A Structural GABA Analogue

This compound is a chiral β-amino acid that serves as an excellent exemplar for a class of drugs known as GABA analogues.

Molecular Profile

This compound is a derivative of butanoic acid with an aminomethyl group at the C2 (α) position and a methyl group at the C3 (β) position, creating a chiral center. Its structure is closely related to other β-amino acids and is a structural isomer of valine.

Therapeutic Potential

Based on the well-established clinical applications of its structural relatives, this compound holds significant potential for treating a range of conditions, including:

-

Neuropathic Pain: (e.g., diabetic neuropathy, postherpetic neuralgia). [10]* Seizure Disorders: As an adjunctive therapy for epilepsy. [11][12]* Anxiety Disorders: By reducing neuronal hyperexcitability. [12]* Fibromyalgia: A condition often treated with GABA analogues like Pregabalin. [10]

Synthesis and Stereochemical Control: The Key to Biological Activity

The biological activity of GABA analogues is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the pharmacologically active form. Therefore, developing efficient and highly selective synthetic routes is of paramount importance. Chemoenzymatic methods, which leverage the exquisite stereoselectivity of enzymes, are particularly powerful.

Workflow Visualization: Asymmetric Synthesis vs. Kinetic Resolution

Two dominant strategies emerge in the synthesis of chiral molecules: direct asymmetric synthesis, which creates the desired enantiomer from a prochiral precursor, and kinetic resolution, which separates a racemic mixture.

Experimental Protocol 1: Asymmetric Bioreduction via Ene-Reductase

This protocol describes a method for synthesizing a chiral precursor to GABA analogues, adapted from studies on pregabalin synthesis. [13][14][15]The core principle is the stereoselective reduction of a carbon-carbon double bond in a β-cyanoacrylate ester by an ene-reductase enzyme.

Methodology:

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Cofactor Regeneration: Add glucose (e.g., 150 mM) and glucose dehydrogenase (GDH) for NADPH regeneration. Add NADP⁺ to a final concentration of 1 mM.

-

Enzyme Addition: Add the selected ene-reductase (e.g., from the Old Yellow Enzyme family) to the reaction vessel.

-

Substrate Addition: Dissolve the prochiral β-cyanoacrylate ester substrate in a water-miscible co-solvent (e.g., DMSO) and add it dropwise to the reaction mixture to a final concentration of 50-100 mM.

-

Incubation: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation for 12-24 hours.

-

Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via chiral HPLC to determine conversion and enantiomeric excess (e.e.).

-

Workup and Purification: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting chiral β-cyano ester using silica gel chromatography. The cyano group can then be reduced to the aminomethyl group via standard chemical methods (e.g., hydrogenation).

Experimental Protocol 2: Enzymatic Kinetic Resolution via Lipase

This protocol outlines the resolution of a racemic mixture of a β-amino acid ester. [16][17]The causality lies in the lipase's ability to selectively catalyze the hydrolysis of one enantiomer over the other.

Methodology:

-

Reaction Setup: Prepare a biphasic system consisting of a buffered aqueous solution (e.g., 0.1 M phosphate buffer, pH 7.5) and a non-polar organic solvent (e.g., methyl tert-butyl ether).

-

Substrate Addition: Dissolve the racemic N-acyl-β-amino acid ester in the organic solvent.

-

Enzyme Addition: Add an immobilized lipase (e.g., Candida antarctica Lipase B, CALB) to the mixture. Immobilization simplifies enzyme removal post-reaction.

-

Incubation: Stir the mixture vigorously at a controlled temperature (e.g., 40°C) to facilitate interfacial catalysis.

-

Titration and Monitoring: The hydrolysis of the ester produces a carboxylic acid. Monitor the reaction progress by continuous titration with a standard NaOH solution to maintain a constant pH. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both the remaining ester and the produced acid.

-

Separation: Once 50% conversion is reached, stop the reaction and separate the aqueous and organic layers. The unreacted (S)-ester will remain in the organic layer, while the hydrolyzed (R)-acid salt will be in the aqueous layer.

-

Isolation:

-

Organic Layer: Wash the organic layer, dry it, and evaporate the solvent to recover the enantiomerically enriched (S)-ester.

-

Aqueous Layer: Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylic acid, then extract with an organic solvent to isolate the (R)-acid.

-

-

Deprotection: The desired (S)-ester can be deprotected (hydrolyzed) under basic or acidic conditions to yield the final (S)-β-amino acid.

In Vitro Characterization and Validation

After successful synthesis, the biological activity of the compound must be quantitatively assessed. A key self-validating experiment is a radioligand binding assay to determine the compound's affinity for its molecular target.

Experimental Protocol 3: [³H]-Gabapentin Competitive Binding Assay

This assay determines the binding affinity (Ki) of this compound for the α2δ-1 subunit by measuring its ability to displace a known radiolabeled ligand, [³H]-gabapentin.

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from tissue or cell lines known to express the α2δ-1 subunit (e.g., porcine brain cortex or HEK293 cells overexpressing the subunit).

-

Assay Buffer: Use a suitable binding buffer (e.g., 10 mM HEPES, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of [³H]-gabapentin (e.g., 10 nM).

-

Increasing concentrations of the unlabeled competitor test compound (this compound), typically spanning several orders of magnitude (e.g., 1 nM to 100 µM).

-

The membrane preparation (e.g., 20-50 µg of protein).

-

-

Nonspecific Binding: In separate wells, add a high concentration of an unlabeled known ligand (e.g., 100 µM pregabalin) to determine the level of nonspecific binding.

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities

The results from the binding assay can be summarized to compare the potency of the novel compound against established drugs.

| Compound | Target | Binding Affinity (Ki) [nM] (Hypothetical Data) |

| [³H]-Gabapentin | α2δ-1 Subunit | 80 (Kd) |

| Pregabalin | α2δ-1 Subunit | 35 |

| This compound | α2δ-1 Subunit | 55 |

| (R)-2-(Aminomethyl)-3-methylbutanoic acid | α2δ-1 Subunit | >10,000 |

Conclusion and Future Directions

β-Amino acids are versatile peptidomimetics and pharmaceutical building blocks that offer significant advantages over their α-amino acid counterparts, most notably their stability against enzymatic degradation. [1]3-2-(Aminomethyl)-3-methylbutanoic acid serves as a compelling model for the design of novel GABA analogues with therapeutic potential in a range of neurological disorders. Its presumed mechanism of action, via modulation of the α2δ-1 subunit of voltage-gated calcium channels, aligns it with a class of highly successful CNS drugs.

The successful development of such compounds hinges on robust and stereoselective synthetic strategies, for which chemoenzymatic methods provide an elegant and efficient solution. Future research should focus on expanding the structural diversity of this scaffold, conducting in vivo studies in animal models of pain and epilepsy to confirm efficacy, and performing detailed pharmacokinetic and pharmacodynamic profiling to assess its potential as a clinical candidate.

References

-

Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

-

Caballero, J., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. [Link]

-

Pressnitz, D., et al. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. [Link]

-

Pressnitz, D., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. National Institutes of Health (NIH). [Link]

-

Caballero, J., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. American Chemical Society. [Link]

-

Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]

-

Grokipedia. (n.d.). Beta-peptide. Grokipedia. [Link]

-

Rehman, M. F., & Riaz, N. N. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

-

Pressnitz, D., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. ACS Publications. [Link]

-

Rehman, M. F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. [Link]

-

Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. [Link]

-

Sruthi M. (2021). How Do GABA Analogs Work? RxList. [Link]

-

Gajcy, K., et al. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry. [Link]

-

UK Meds. (n.d.). GABA Analogues. UK Meds Medical Glossary. [Link]

-

Juaristi, E., & Soloshonok, V. A. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

-

Wallner, M. (2023). GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

-

Rehman, M. F. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. ResearchGate. [Link]

-

Gröger, H., & Drauz, K. (2007). Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution. ResearchGate. [Link]

-

Wikipedia. (n.d.). Beta-peptide. Wikipedia. [Link]

- Burk, M. J. (2001). Asymmetric synthesis of pregabalin.

-

Kocienski, P. (2013). Synthesis of Pregabalin. Synfacts. [Link]

-

van den Berg, M., & Feringa, B. L. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

-

AAPPTec. (2020). Beta Amino Acids and Beta Homo Amino Acids. AAPPTec Peptides. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Lee, S.-G., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. PubMed Central. [Link]

-

ChemBK. (n.d.). 2-Amino-3-methylbutanoic acid. ChemBK. [Link]

-

Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health (NIH). [Link]

- Zhang, H. (2013). Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Green, A. P., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PubMed Central. [Link]

- Li, Z. (2009). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).

- Li, D. (2013). Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid.

-

Zhamharyan, A. G., et al. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

-

PubChem. (n.d.). 2-amino-3-methyl(311C)butanoic acid. PubChem. [Link]

-

Wikipedia. (n.d.). Isovaleric acid. Wikipedia. [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-peptide - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 12. ukmeds.co.uk [ukmeds.co.uk]

- 13. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to (S)-2-(Aminomethyl)-3-methylbutanoic Acid: A Novel GABA Analogue for Neuromodulation

Abstract

This technical guide provides a comprehensive overview of (S)-2-(Aminomethyl)-3-methylbutanoic acid, a novel chiral β-amino acid and a structural analogue of γ-aminobutyric acid (GABA). While direct literature on this specific molecule is sparse[1], its structural similarity to established gabapentinoids like pregabalin and gabapentin suggests a significant potential for therapeutic applications, particularly in the management of neuropathic pain and epilepsy[2][3]. This document synthesizes information from related compounds to propose a framework for its synthesis, characterization, and pharmacological evaluation. We will delve into its hypothesized mechanism of action, focusing on the α2δ subunit of voltage-gated calcium channels (VGCCs), and provide detailed, field-proven experimental protocols for its in-vitro and in-vivo characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel GABA analogues.

Introduction: The Landscape of GABA Analogues

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition[4]. However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has led to the development of GABA analogues, a class of drugs designed to mimic or modulate the GABAergic system[5][6].

Prominent among these are gabapentin and pregabalin, which, despite their structural resemblance to GABA, do not act on GABA receptors[2][7]. Instead, their primary mechanism of action involves binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs)[2][8][9]. This interaction reduces the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters like glutamate[2][7].

This compound enters this landscape as a molecule of interest. Its structure, featuring a β-amino acid backbone and a chiral center, presents a unique scaffold for interacting with neurological targets. This guide will explore the scientific rationale and experimental pathways to unlock its potential.

Proposed Stereoselective Synthesis and Characterization

The synthesis of enantiomerically pure β-amino acids is a well-established field in organic chemistry, with numerous methodologies available[10][11][12][13]. A plausible route to this compound could be adapted from these established methods, potentially starting from a chiral precursor or employing an asymmetric catalyst to ensure the desired stereochemistry.

A hypothetical synthetic approach could involve the asymmetric conjugate addition of a nitrogen-containing nucleophile to an appropriately substituted α,β-unsaturated ester, followed by reduction and hydrolysis.

Characterization: To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a panel of analytical techniques is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To establish enantiomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Hypothesized Mechanism of Action

Based on its structural similarity to gabapentinoids, the primary hypothesized mechanism of action for this compound is the modulation of VGCCs via the α2δ-1 subunit[14][15][16].

Signaling Pathway Diagram:

Caption: Workflow for patch-clamp electrophysiology experiments on DRG neurons.

Part B: In-Vivo Evaluation

Protocol 3: Assessment of Antinociceptive Effects in a Neuropathic Pain Model

Animal models are crucial for evaluating the analgesic potential of new compounds.[17][18][19] The Chronic Constriction Injury (CCI) model is a widely used and clinically relevant model of neuropathic pain.[20][21]

-

Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.

-

Methodology:

-

Model Induction: Induce CCI in adult male Sprague-Dawley rats by loosely ligating the sciatic nerve.

-

Baseline Testing: After a recovery period (e.g., 7-14 days), establish baseline pain thresholds for mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli.

-

Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) at various doses. Include vehicle and positive control (e.g., pregabalin) groups.

-

Post-Dose Testing: Measure pain thresholds at multiple time points after drug administration.

-

Data Analysis: Compare the post-dose thresholds to baseline to determine the degree of analgesia.

-

Data Presentation Table:

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Mechanical | Paw Withdrawal Latency (s) - Thermal |

| Vehicle | N/A | Value | Value |

| Pregabalin | Value | Value | Value |

| Test Compound | Dose 1 | Value | Value |

| Test Compound | Dose 2 | Value | Value |

| Test Compound | Dose 3 | Value | Value |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of a novel neuromodulatory agent. The experimental framework outlined in this guide provides a clear path for its synthesis, characterization, and pharmacological evaluation. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize potency and selectivity. Furthermore, pharmacokinetic and toxicological studies will be essential for its progression as a potential therapeutic candidate. The exploration of this and other novel GABA analogues holds the key to developing next-generation treatments for a range of neurological disorders.

References

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1827. [Link]

-

Dolphin, A. C. (2013). The α2δ subunits of voltage-gated calcium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1541-1549. [Link]

-

Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]

-

Singh, R. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research, 4(3). [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

-

National Center for Biotechnology Information. Gene: CACNA2D1 calcium voltage-gated channel auxiliary subunit alpha2delta 1 [human]. [Link]

-

Wikipedia. (n.d.). CACNA2D1. [Link]

-

Rosenberg, H. (2025). Gabapentinoids. EM Quick Hits Videos | Emergency Medicine Cases. [Link]

-

Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Singh, L. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

-

St. Louis, E. K. (2020). What Is the Mechanism of Therapeutic and Adverse Effects of Gabapentinoids?. Neurology, 95(1), 36-38. [Link]

-

Wikipedia. (n.d.). Gabapentin. [Link]

-

Zhang, Y., Wu, Z., & Zhang, Y. (2023). A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Animal Models and Experimental Medicine, 6(3), 263-272. [Link]

-

Calvo, E., & Alles, S. R. A. (2021). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 15(4), 475-487. [Link]

-

Whiteside, G. T., Adedoyin, A., & Leventhal, L. (2008). Animal models of pain for drug discovery. Expert Opinion on Drug Discovery, 3(11), 1345-1353. [Link]

-

Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain. [Link]

-

Wang, H., Yi, W., Wei, S., Li, Y., Wu, G., & Liu, X. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16. [Link]

-

Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945-3948. [Link]

-

Castaneda-Correa, J. C., & Gold, M. S. (2018). Electrophysiological Recording Techniques from Human Dorsal Root Ganglion. In Methods in Molecular Biology (Vol. 1734, pp. 129-142). [Link]

-

Meunier, A., & Latremoliere, A. (2022). Animal Models for Translational Pain Research. eNeuro, 9(1). [Link]

-

Greentech Bioscience. (n.d.). Animal Models of Neuropathic Pain. [Link]

-

Casaril, A. M., Gaffney, C. M., & Shepherd, A. J. (2024). Animal models of neuropathic pain. International Review of Neurobiology, 179, 339-401. [Link]

-

Sleebs, B. E., & Abell, A. D. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Chemistry, 13(5), 430-453. [Link]

-

Al-Khafaji, K., & Thrasher, A. (2022). Pharmacological Effect of GABA Analogues on GABA-2 Receptors and Their Subtype Selectivity. Pharmaceuticals, 15(1), 93. [Link]

- Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

Wikipedia. (n.d.). GABA analogue. [Link]

- Google Patents. (n.d.). CN100371894C - Synthesis of (2S,3R)

-

Wu, S. Y., Shin, C., & Al-Khoury, R. (2007). Electrophysiologic Characteristics of Large Neurons in Dorsal Root Ganglia during Development and after Hindpaw Incision in the Rat. Anesthesiology, 107(6), 994-1002. [Link]

-

Wu, G., Ringkamp, M., Murinson, B. B., & Meyer, R. A. (2001). Similar Electrophysiological Changes in Axotomized and Neighboring Intact Dorsal Root Ganglion Neurons. Journal of Neurophysiology, 85(5), 2059-2066. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid.

-

Zhang, X. F., & Hu, S. J. (2016). Mechanical sensitivity and electrophysiological properties of acutely dissociated dorsal root ganglion neurons of rats. Neuroscience Letters, 632, 1-8. [Link]

-

Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry (7th ed.). [Link]

-

Kadurin, I., & Dolphin, A. C. (2024). Determinants of interactions of a novel next-generation gabapentinoid NVA1309 and mirogabalin with the Cavα2δ-1 subunit. Molecular Brain, 17(1), 38. [Link]

-

ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. [Link]

-

Cherian, C. J., & Silverman, R. B. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. ACS Medicinal Chemistry Letters, 9(5), 444-449. [Link]

-

S-Marijan, M., & S-Tomislav, H. (2021). Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. International Journal of Molecular Sciences, 22(6), 2883. [Link]

-

American College of Neuropsychopharmacology. (n.d.). GABA IS THE MAJOR INHIBITORY NEUROTRANSMITTER IN THE NERVOUS SYSTEM. [Link]

-

ResearchGate. (n.d.). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. [Link]

-

Akk, G., & Steinbach, J. H. (2019). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 95(4), 413-422. [Link]

-

The Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]

-

Whelan, R., & Squeglia, L. M. (2020). Quantifying GABA in Addiction: A Review of Proton Magnetic Resonance Spectroscopy Studies. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 5(5), 447-458. [Link]

-

Sarasa, S. B., Ma, K., & Tyagi, E. (2020). A role of GABA analogues in the treatment of neurological diseases. Disruptive Science and Technology, 2, 1-8. [Link]

-

Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Research Reviews, 19(5), 373-392. [Link]

-

OUCI. (n.d.). Rational approaches for the design of various GABA modulators and their clinical progression. [Link]

-

RxList. (2021). How Do GABA Analogs Work?. [Link]

-

Chebib, M., & Johnston, G. A. (2000). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. European Journal of Pharmacology, 399(2-3), 227-230. [Link]

-

Leon, T. E., & Lopez-Corcuera, B. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients, 16(9), 1369. [Link]

-

Chen, J., & Gouaux, E. (2022). Structural basis for CaVα2δ:gabapentin binding. Nature, 612(7940), 583-587. [Link]

-

Chen, J., & Gouaux, E. (2022). Structural basis for Ca V α 2 δ:gabapentin binding. bioRxiv. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA analogue - Wikipedia [en.wikipedia.org]

- 6. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 7. Gabapentin - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. neurology.org [neurology.org]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 12. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CACNA2D1 - Wikipedia [en.wikipedia.org]

- 17. Animal models of pain for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iasp-pain.org [iasp-pain.org]

- 19. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]

- 21. Animal Models of Neuropathic Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

(S)-2-(Aminomethyl)-3-methylbutanoic Acid: A Technical Guide for Neuroscience Research

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-2-(Aminomethyl)-3-methylbutanoic acid is a chiral amino acid derivative and a structural analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] While not as widely known as clinical drugs like pregabalin or gabapentin, it serves as a valuable research compound for investigating the mechanisms of neuropathic pain and other neurological conditions.[2][3][4] Its specific stereochemistry and structure make it a key tool for elucidating the nuanced interactions within the GABAergic system and related signaling pathways.[2][5] This guide provides an in-depth overview of its mechanism of action, key research applications, and detailed protocols for its use in a laboratory setting.

Chemically, its structure is characterized by a butanoic acid backbone with a methyl group at the third carbon and an aminomethyl group at the second carbon, which possesses (S)-stereochemistry. This compound is primarily utilized as a research chemical and a building block in the synthesis of more complex pharmaceutical agents targeting neurological and metabolic disorders.[2][3]

Core Mechanism of Action: Beyond Direct GABA Receptor Agonism

Contrary to what its structural similarity to GABA might suggest, this compound, like other gabapentinoids, does not exert its primary effects through direct interaction with GABA receptors (GABA-A or GABA-B).[6][7] Instead, its principal mechanism involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[7][8]

The α2δ-1 subunit is crucial for the trafficking and membrane localization of VGCCs.[9] In pathological states, such as neuropathic pain, the expression of α2δ-1 is significantly upregulated in primary afferent neurons of the dorsal root ganglia and in the dorsal horn of the spinal cord.[7][10] This upregulation leads to increased trafficking of calcium channels to the presynaptic terminal, resulting in excessive neurotransmitter release (e.g., glutamate, substance P) and neuronal hyperexcitability, which manifests as pain.[7][10]

This compound intervenes in this process by binding to the α2δ-1 subunit. This interaction disrupts the forward trafficking of the VGCC complex to the presynaptic membrane, leading to a reduction in the number of functional calcium channels.[7] The subsequent decrease in calcium influx upon neuronal depolarization dampens the release of excitatory neurotransmitters, thereby mitigating neuronal hyperexcitability and alleviating pain.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Key Applications in Neuroscience Research

The unique properties of this compound make it a valuable tool for several areas of neuroscience research, primarily in the study of pain and epilepsy.

Elucidating Mechanisms of Neuropathic Pain

Neuropathic pain is a chronic condition arising from damage to the nervous system.[4] Animal models that mimic this condition are essential for developing new analgesics. This compound can be used to probe the role of the α2δ-1 subunit in the development and maintenance of neuropathic pain states.

Investigating Novel Anticonvulsant Therapies

Given its classification as a GABA analogue and its mechanistic similarity to approved antiepileptic drugs, this compound is useful in preclinical models of epilepsy.[6] Researchers can utilize it to explore the anticonvulsant effects of α2δ-1 ligands and to screen for novel therapeutic candidates.[8]

Experimental Protocols

In Vivo Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol describes a common surgical model to induce neuropathic pain in rodents, which can then be used to evaluate the analgesic efficacy of this compound.

Materials:

-

Adult male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps)

-

4-0 silk sutures

-

This compound solution (vehicle: sterile saline)

-

Von Frey filaments for sensory testing

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the thigh. Make a small skin incision to expose the biceps femoris muscle.

-

Sciatic Nerve Ligation: Bluntly dissect through the biceps femoris to expose the sciatic nerve. Place four loose ligatures around the nerve with about 1 mm spacing. The ligatures should be tightened until a slight twitch in the innervated muscle is observed.

-

Wound Closure and Recovery: Close the muscle layer and skin with sutures. Allow the animal to recover fully.

-

Behavioral Testing (Baseline): Before and after surgery (typically days 3, 7, 14, and 21 post-op), assess the mechanical withdrawal threshold using von Frey filaments applied to the plantar surface of the hind paw.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

Post-Drug Behavioral Testing: Re-assess the mechanical withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the analgesic effect.

Data Analysis: The mechanical withdrawal threshold is the lowest force of von Frey filament that elicits a paw withdrawal response. A significant increase in the withdrawal threshold after drug administration compared to vehicle indicates an analgesic effect.

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of analgesic efficacy.

Quantitative Data Summary

| Compound | Target | Binding Affinity (Ki) |

| Gabapentin | α2δ-1 Subunit | ~140 nM |

| Pregabalin | α2δ-1 Subunit | ~30 nM |

Note: These values are for reference and the affinity of this compound should be determined experimentally.

Conclusion and Future Directions

This compound is a specialized research tool for the neuroscience community. Its primary role as a ligand for the α2δ-1 subunit of voltage-gated calcium channels makes it instrumental in dissecting the molecular underpinnings of neuropathic pain and epilepsy.[7][8] Future research could focus on its potential modulatory effects on other neuronal targets, its pharmacokinetic and pharmacodynamic profile, and its utility in developing novel therapeutics with improved efficacy and side-effect profiles for challenging neurological disorders.[3][11]

References

-

Wikipedia. GABA analogue. [Link]

-

ChemBK. 2-Amino-3-methylbutanoic acid. [Link]

-

National Center for Biotechnology Information. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). [Link]

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. 2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoic acid. [Link]

-

National Center for Biotechnology Information. A role of GABA analogues in the treatment of neurological diseases. [Link]

-

Drugs.com. Gamma-aminobutyric acid analogs. [Link]

-

National Center for Biotechnology Information. 3-substituted GABA analogs with central nervous system activity: a review. [Link]

-

Springer. Design, synthesis and biological activity evaluation of novel covalent S-acylation inhibitors. [Link]

-

MDPI. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

-

MySkinRecipes. This compound. [Link]

-

National Center for Biotechnology Information. (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain without central nervous system-related side effects. [Link]

-

National Center for Biotechnology Information. Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. [Link]

-

National Center for Biotechnology Information. 2-amino-3-methyl(311C)butanoic acid. [Link]

-

National Center for Biotechnology Information. NMDA-receptor Antagonists in Neuropathic Pain: Experimental Methods to Clinical Trials. [Link]

-

ResearchGate. Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. [Link]

-

F1000Research. Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. [Link]

-

ResearchGate. Ca2+ channel alpha2delta ligands: Novel modulators of neurotransmission. [Link]

-

National Center for Biotechnology Information. The psycho- and neurotropic profiling of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo. [Link]

-

MDPI. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. [Link]

-

National Center for Biotechnology Information. sec-Butylpropylacetamide (SPD), a new amide derivative of valproic acid for the treatment of neuropathic and inflammatory pain. [Link]

Sources

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain without central nervous system-related side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound hydrochloride | 925704-47-8 [smolecule.com]

- 6. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of (S)-Pregabalin: A Precursor-Centric Approach

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to (S)-3-(aminomethyl)-5-methylhexanoic acid, commercially known as Pregabalin. The biological activity of Pregabalin, a potent anticonvulsant and analgesic, resides exclusively in its (S)-enantiomer, rendering stereoselective synthesis a critical aspect of its manufacturing.[1] This document moves beyond a mere recitation of protocols to offer a causal analysis of various synthetic strategies, including asymmetric organocatalysis, chemoenzymatic methods, and classical resolution. We will dissect the rationale behind experimental choices, provide detailed, field-proven protocols, and present comparative data to guide researchers and drug development professionals in this domain.

*It is important to clarify that the topic molecule, (S)-2-(aminomethyl)-3-methylbutanoic acid, is a structural isomer of a valine derivative and not a direct precursor in the established industrial synthesis of Pregabalin.[2] This guide will therefore focus on the scientifically documented and industrially relevant chiral intermediates that serve as the true precursors to (S)-Pregabalin.

Introduction: The Imperative of Chirality in Pregabalin